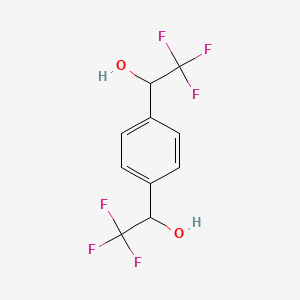
1,1'-(1,4-Phenylene)bis(2,2,2-trifluoroethanol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(1,4-Phenylene)bis(2,2,2-trifluoroethanol) is a chemical compound with the molecular formula C10H8F6O2 It is characterized by the presence of a phenylene group linked to two trifluoroethanol groups
准备方法
The synthesis of 1,1’-(1,4-Phenylene)bis(2,2,2-trifluoroethanol) typically involves the reaction of 1,4-dibromobenzene with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of bromine atoms with trifluoroethanol groups. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
1,1’-(1,4-Phenylene)bis(2,2,2-trifluoroethanol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoroethanol groups to trifluoromethyl groups.
Substitution: The phenylene ring can undergo electrophilic aromatic substitution reactions, introducing different functional groups onto the ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or chlorine. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1,1’-(1,4-Phenylene)bis(2,2,2-trifluoroethanol) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and protein folding due to its unique structural properties.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
作用机制
The mechanism by which 1,1’-(1,4-Phenylene)bis(2,2,2-trifluoroethanol) exerts its effects involves interactions with molecular targets such as enzymes and proteins. The trifluoroethanol groups can form hydrogen bonds with amino acid residues, influencing the structure and function of proteins. Additionally, the phenylene group can participate in π-π interactions, further modulating the activity of biological molecules.
相似化合物的比较
Similar compounds to 1,1’-(1,4-Phenylene)bis(2,2,2-trifluoroethanol) include:
1,1’-(1,4-Phenylene)bis(2,2,2-trifluoroethylamine): Similar structure but with amine groups instead of alcohol groups.
1,1’-(1,4-Phenylene)bis(2,2,2-trifluoroacetone): Contains ketone groups instead of alcohol groups.
1,1’-(1,4-Phenylene)bis(2,2,2-trifluoromethane): Features trifluoromethyl groups instead of trifluoroethanol groups.
The uniqueness of 1,1’-(1,4-Phenylene)bis(2,2,2-trifluoroethanol) lies in its combination of trifluoroethanol groups with a phenylene backbone, providing a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
属性
分子式 |
C10H8F6O2 |
|---|---|
分子量 |
274.16 g/mol |
IUPAC 名称 |
2,2,2-trifluoro-1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]ethanol |
InChI |
InChI=1S/C10H8F6O2/c11-9(12,13)7(17)5-1-2-6(4-3-5)8(18)10(14,15)16/h1-4,7-8,17-18H |
InChI 键 |
LOOAQKQJMDRIDO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(C(F)(F)F)O)C(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


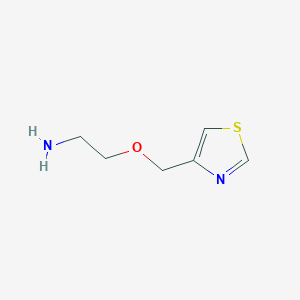

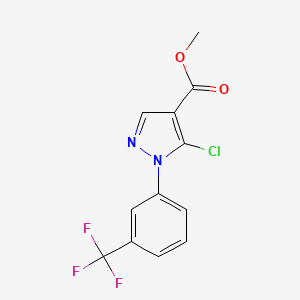

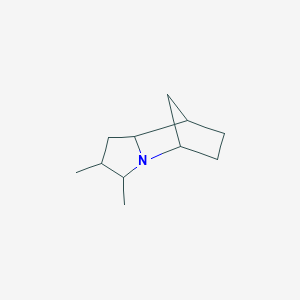
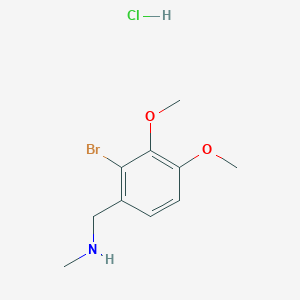
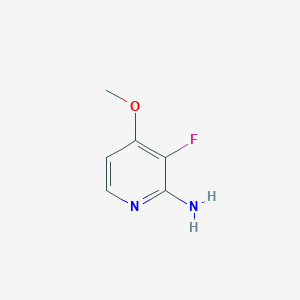
![4-[2-(2-pyridinyl)-1H-indol-3-yl]-1-butanamine oxalate](/img/structure/B13119401.png)
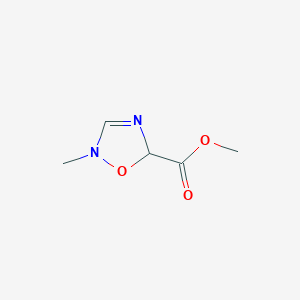
![3,5-Difluoro-[1,1'-biphenyl]-4-ol](/img/structure/B13119413.png)


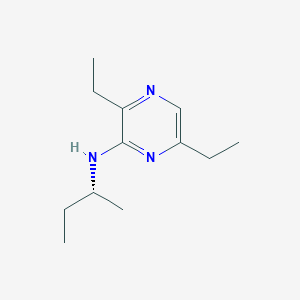
![1-(7-Methylbenzo[e][1,2,4]triazin-1(2H)-yl)ethanone](/img/structure/B13119449.png)
